Methyl trans-4-(dimethylamino)cyclohexanecarboxylate
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Overview
Description
Methyl trans-4-(dimethylamino)cyclohexanecarboxylate is an organic compound that belongs to the class of cyclohexanecarboxylates It is characterized by the presence of a dimethylamino group attached to the cyclohexane ring in the trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl trans-4-(dimethylamino)cyclohexanecarboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanecarboxylic acid.
Formation of Cyclohexanecarboxylate Ester: Cyclohexanecarboxylic acid is esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to form methyl cyclohexanecarboxylate.
Introduction of Dimethylamino Group: The methyl cyclohexanecarboxylate is then subjected to a nucleophilic substitution reaction with dimethylamine. This reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the substitution and ensure the trans configuration of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halides, alkoxides.
Scientific Research Applications
Methyl trans-4-(dimethylamino)cyclohexanecarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects on the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including those used in agrochemicals and materials science.
Biological Studies: Researchers use this compound to study the effects of dimethylamino groups on biological activity and molecular interactions.
Industrial Applications: It is employed in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of Methyl trans-4-(dimethylamino)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Methyl cis-4-(dimethylamino)cyclohexanecarboxylate: The cis isomer of the compound, which has different stereochemistry and potentially different biological activity.
Methyl 4-(dimethylamino)benzoate: A structurally similar compound with a benzene ring instead of a cyclohexane ring.
Methyl 4-(dimethylamino)butanoate: A compound with a butanoate backbone instead of a cyclohexanecarboxylate backbone.
Uniqueness: Methyl trans-4-(dimethylamino)cyclohexanecarboxylate is unique due to its trans configuration, which can influence its chemical reactivity and biological activity. The presence of the dimethylamino group also imparts specific properties that can be exploited in various applications, making it distinct from its similar counterparts.
Properties
IUPAC Name |
methyl 4-(dimethylamino)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDWTBISSKZSDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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